molecular formula C9H11ClN2 B1373164 (S)-4-(1-Aminoethyl)benzonitrile hydrochloride CAS No. 911372-80-0

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride

Cat. No.: B1373164
CAS No.: 911372-80-0
M. Wt: 182.65 g/mol
InChI Key: KZLPYAMQKGFHBF-FJXQXJEOSA-N
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Description

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral organic compound with a benzene ring substituted with a nitrile group and an aminoethyl group. The compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.

Scientific Research Applications

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Safety and Hazards

The safety information for “(S)-4-(1-Aminoethyl)benzonitrile hydrochloride” includes several hazard statements: H301, H311, H331 . The precautionary statements are P261, P280, P301, P301, P310, P311 . The signal word is “Danger” and the GHS pictograms are GHS06, GHS07 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-cyanobenzaldehyde.

    Reduction: The nitrile group is reduced to an amine using a reducing agent such as lithium aluminum hydride.

    Chiral Resolution: The resulting amine is then subjected to chiral resolution to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-4-(1-Aminoethyl)benzonitrile is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of more efficient catalysts and reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

  • (S)-2-(1-Aminoethyl)benzonitrile hydrochloride
  • (S)-3-(1-Aminoethyl)benzonitrile hydrochloride

Comparison:

  • Structural Differences: The position of the aminoethyl group on the benzene ring differs among these compounds, leading to variations in their chemical and biological properties.
  • Unique Properties: (S)-4-(1-Aminoethyl)benzonitrile hydrochloride is unique due to its specific substitution pattern, which can result in distinct reactivity and interactions compared to its isomers.

Properties

IUPAC Name

4-[(1S)-1-aminoethyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLPYAMQKGFHBF-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704275
Record name 4-[(1S)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911372-80-0
Record name 4-[(1S)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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